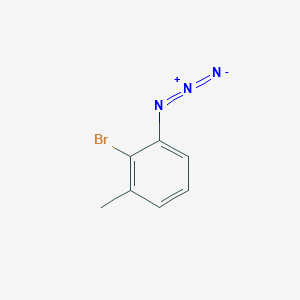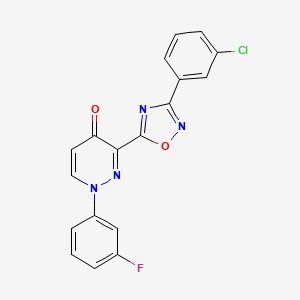![molecular formula C16H20N2O7 B2563346 dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate CAS No. 1013753-93-9](/img/structure/B2563346.png)
dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate, also known as MDMA, is a synthetic compound that belongs to the class of phenethylamines. MDMA is a psychoactive drug that has been widely used as a recreational drug due to its euphoric effects. However, in recent years, MDMA has gained attention in the scientific community due to its potential therapeutic benefits.
Wirkmechanismus
Dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate works by increasing the levels of neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain. This leads to increased feelings of euphoria, empathy, and sociability. dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate also activates the release of oxytocin, a hormone that is associated with social bonding and trust.
Biochemical and Physiological Effects:
dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate has a range of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of stress hormones, such as cortisol and adrenaline. In high doses, dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate can lead to dehydration, hyperthermia, and other serious health complications.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate has advantages and limitations for lab experiments. Its psychoactive effects make it a useful tool for studying the neural mechanisms underlying social behavior and emotional processing. However, the complex synthesis process and potential health risks associated with dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate use limit its use in research.
Zukünftige Richtungen
For research on dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate include exploring its potential use in the treatment of other mental health conditions and developing safer synthesis methods.
Synthesemethoden
Dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate is synthesized by the reaction of safrole with hydrobromic acid and red phosphorus to produce 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then reduced with sodium borohydride to produce dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate. The synthesis of dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate has been studied for its potential therapeutic benefits in the treatment of various mental health conditions, including post-traumatic stress disorder (PTSD), anxiety, and depression. dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate-assisted psychotherapy has been shown to be effective in reducing symptoms of PTSD and improving overall mental health outcomes in clinical trials. dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate has also been studied for its potential use in couples therapy and end-of-life care.
Eigenschaften
IUPAC Name |
dimethyl (2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)pentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O7/c1-22-14(19)6-4-11(15(20)23-2)18-16(21)17-8-10-3-5-12-13(7-10)25-9-24-12/h3,5,7,11H,4,6,8-9H2,1-2H3,(H2,17,18,21)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTYLHLIHPDRAL-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)NC(=O)NCC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)OC)NC(=O)NCC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylpropyl 2-[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]-2-cyanoacetate](/img/structure/B2563263.png)
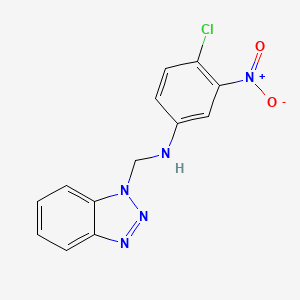
![Methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2563265.png)

![Ethyl 6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-4-hydroxyquinoline-3-carboxylate](/img/structure/B2563271.png)

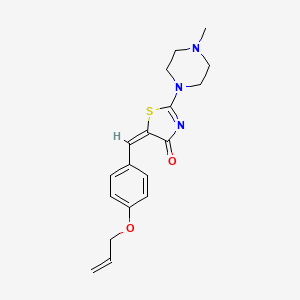
![N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2563274.png)

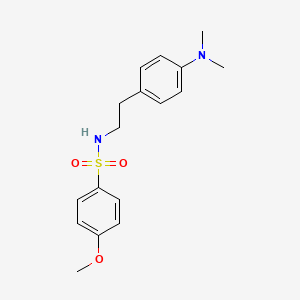

![2-ethoxy-6-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2563282.png)
